molecular formula C16H20BrN3O2 B2373549 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide CAS No. 890596-61-9

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide

Cat. No.: B2373549
CAS No.: 890596-61-9
M. Wt: 366.259
InChI Key: LYCCYVMHKJCWBS-UHFFFAOYSA-N
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Description

This compound is a pyrazole-derived amide featuring a 4-bromo-3,5-dimethylpyrazole core linked to a butanamide chain substituted with a 4-methoxyphenyl group. Its molecular formula is C₁₆H₁₉BrN₃O₂, with a molecular weight of 365.25 g/mol.

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2/c1-10(20-12(3)16(17)11(2)19-20)9-15(21)18-13-5-7-14(22-4)8-6-13/h5-8,10H,9H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCCYVMHKJCWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)CC(=O)NC2=CC=C(C=C2)OC)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling with Butanamide: The brominated pyrazole is coupled with 4-methoxyphenylbutanamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Oxidized forms of the original compound.

    Reduction: Reduced forms of the original compound.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The specific compound 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide has been investigated for its potential as an anticancer agent, particularly against various cancer cell lines such as HeLa and L929 cells .

1.2 Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been well documented. The compound may inhibit key inflammatory mediators, making it a candidate for developing new anti-inflammatory drugs. Its structural features allow for interactions with enzymes involved in inflammatory pathways, potentially reducing the severity of inflammatory diseases .

1.3 Neuroprotective Effects
Recent studies suggest that pyrazole derivatives can provide neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier enhances its potential as a therapeutic agent in neuropharmacology .

Material Science

2.1 Fluorescent Probes
The unique optical properties of pyrazole-based compounds make them suitable for use as fluorescent probes in biological imaging. Research has demonstrated that the incorporation of pyrazole into fluorophores can enhance their photophysical properties, making them effective for tracking cellular processes in real-time .

2.2 Polymer Chemistry
In material science, pyrazole derivatives are being explored for their role in synthesizing new polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can improve their stability and functionality, leading to applications in coatings and composite materials .

Agricultural Chemistry

3.1 Pesticidal Activity
Compounds with pyrazole structures have been identified as potential agrochemicals due to their ability to act as pesticides or herbicides. The specific compound may exhibit herbicidal activity against certain weed species, providing an environmentally friendly alternative to traditional herbicides .

3.2 Plant Growth Regulators
There is ongoing research into the use of pyrazole derivatives as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways, potentially leading to increased crop yields and improved resistance to environmental stresses .

Case Studies and Research Findings

Application AreaFindingsReference
Anticancer ActivityInduces apoptosis in HeLa cells; inhibits cell proliferation
Anti-inflammatoryInhibits inflammatory mediators; potential for treating chronic inflammation
NeuroprotectiveProtects neurons from degeneration; crosses blood-brain barrier
Fluorescent ProbesEnhanced photophysical properties for cellular imaging
Pesticidal ActivityEffective against specific weed species; potential for eco-friendly herbicides

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrazole Cores

The following compounds share structural motifs with the target molecule, differing in substituents, linker groups, or aryl moieties:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 4-Br, 3,5-diMe pyrazole; 4-OMe phenyl C₁₆H₁₉BrN₃O₂ 365.25 Not reported Not reported
4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide 4-Br, 3-(4-Br phenyl), sulfonamide C₂₅H₂₄Br₂N₄O₃S 620.36 200–201 79.3
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-hydroxyphenyl)-2-methylpropanamide 4-Br, 3,5-diMe pyrazole; 4-OH phenyl C₁₆H₁₉BrN₃O₂ 365.25 Not reported Not reported
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-methyl-2-pyridinyl)butanamide 3,5-diMe pyrazole; 4-Me pyridine C₁₅H₂₀N₄O 272.35 Not reported Not reported

Key Observations :

  • Substituent Effects: Bromine at the pyrazole C4 position (target compound and ) enhances electrophilicity and may influence binding to biological targets via halogen bonding. Sulfonamide-linked pyrazoles (e.g., compound 16 in ) exhibit higher molecular weights and distinct solubility profiles due to the sulfonamide group’s polarity.
  • Spectral Data :
    • IR Spectroscopy : Pyrazole C=O stretches in analogs (e.g., 1653–1670 cm⁻¹ in ) align with the target compound’s expected amide carbonyl absorption (~1650–1680 cm⁻¹).
    • ¹H-NMR : Methoxy groups (δ ~3.8–4.0 ppm) and pyrazole protons (δ ~6.0–7.5 ppm) are consistent across analogs, but aryl proton shifts vary with substituent electronegativity .

Data Tables for Key Analogs

Table 1: Physicochemical Properties of Pyrazole Derivatives
Compound ID Substituents (Pyrazole/Amide) Melting Point (°C) Yield (%) IR C=O Stretch (cm⁻¹)
Target 4-Br, 3,5-diMe; 4-OMe phenyl N/A N/A ~1650–1680 (predicted)
4-Br, 3-(4-Br phenyl) 200–201 79.3 1653
4-Br, 3,5-diMe; 4-OH phenyl N/A N/A N/A
3,5-diMe; 4-Me pyridine N/A N/A N/A

Biological Activity

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H16BrN3O2, with a molecular weight of 328.19 g/mol. The structure features a pyrazole ring substituted with bromine and dimethyl groups, alongside a butanamide chain linked to a methoxyphenyl group.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . Research indicates that compounds containing pyrazole moieties exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to this compound have shown effectiveness against various strains of bacteria and fungi, suggesting a potential application in treating infections .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives is well-documented. In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may possess anti-inflammatory properties that could be beneficial in managing inflammatory diseases .

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the presence of the pyrazole ring plays a crucial role in modulating biological pathways. The compound may interact with specific receptors or enzymes involved in inflammation and microbial resistance. Further research is required to clarify these mechanisms through detailed biochemical assays.

Study on Antimicrobial Efficacy

A study conducted on related pyrazole derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The results indicated that certain structural modifications enhanced their antimicrobial potency, suggesting that similar modifications to this compound could yield even more effective compounds .

Investigation of Anti-inflammatory Properties

In another study focusing on anti-inflammatory effects, compounds with similar structural features were tested for their ability to reduce inflammation in animal models. Results showed a significant decrease in inflammatory markers when treated with these compounds, indicating potential therapeutic applications for inflammatory conditions such as arthritis and colitis .

Data Summary Table

Property Details
Molecular Formula C13H16BrN3O2
Molecular Weight 328.19 g/mol
Antimicrobial Activity Effective against various bacterial and fungal strains
Anti-inflammatory Activity Inhibits pro-inflammatory cytokines
Potential Applications Antimicrobial agents, anti-inflammatory drugs

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